Linoléoyl-CoA

Vue d'ensemble

Description

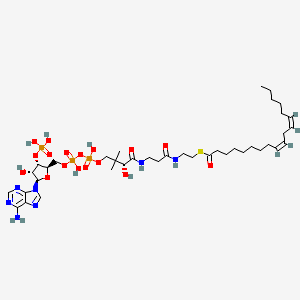

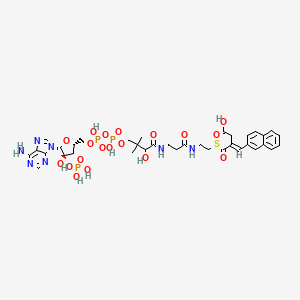

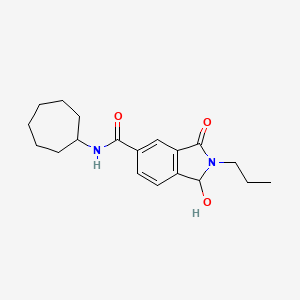

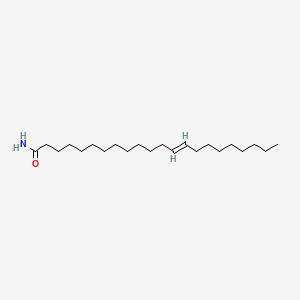

Linoleoyl-CoA is an octadecadienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of linoleic acid. It has a role as a mouse metabolite. It is a linoleoyl bioconjugate and an octadecadienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a linoleoyl-CoA(4-).

Applications De Recherche Scientifique

Régulation des canaux potassiques sensibles à l’ATP des cellules bêta

Le Linoléoyl-CoA joue un rôle important dans la régulation métabolique des canaux potassiques sensibles à l’ATP des cellules bêta pancréatiques (canaux K_ATP), qui sont essentiels pour la sécrétion d’insuline stimulée par le glucose (GSIS). Des taux élevés d’acyl-CoA à longue chaîne, y compris le this compound, ont été associés à l’obésité et au diabète de type 2, contribuant potentiellement à la réduction de l’excitabilité des cellules bêta et à l’altération de la GSIS .

Influence sur la composition des graisses alimentaires

La composition des graisses alimentaires peut influencer les effets de l’alimentation riche en graisses sur l’altération de la GSIS. Des études suggèrent que différents acyl-CoA, en fonction de la longueur de leur chaîne latérale et de leur degré de saturation, peuvent affecter différemment l’activité des canaux K_ATP. L’interaction du this compound avec ces canaux peut déterminer la gravité de l’altération de la GSIS, reliant la composition des graisses alimentaires à la dysfonction de la sécrétion d’insuline .

Désaturation des acides gras dans Mortierella alpina

Le this compound est un substrat pour les désaturases ω3 et ω6 dans le champignon Mortierella alpina. Ces enzymes sont essentielles à la production d’acides gras polyinsaturés, qui sont essentiels pour maintenir la structure et la fonction des membranes biologiques. L’étude du rôle du this compound dans ce processus peut fournir des informations sur les mécanismes de la désaturation des acides gras et faciliter la production d’acides gras importants dans des applications industrielles .

Cinétique enzymatique et spécificité du substrat

Les propriétés cinétiques d’enzymes comme les désaturases ω3 et ω6 peuvent être étudiées en utilisant le this compound comme substrat. Comprendre la cinétique enzymatique et la spécificité du substrat est essentiel pour des applications biotechnologiques, telles que la production d’acides gras nutritionnellement importants .

Modulation des réponses inflammatoires

Le this compound, en tant que composant du métabolisme des acides gras, peut jouer un rôle dans la modulation des réponses inflammatoires. Le métabolisme des dérivés de l’acide linoléique, y compris le this compound, est lié à la production de molécules de signalisation qui peuvent influencer l’inflammation et les maladies associées .

Impact sur la fluidité et la fonction des membranes

L’incorporation du this compound dans les membranes cellulaires peut affecter la fluidité et la fonction des membranes. Cela a des implications pour la signalisation cellulaire, l’activité des protéines membranaires et la santé cellulaire globale .

Rôle dans la santé cardiovasculaire

Le métabolisme du this compound est lié à la santé cardiovasculaire. Sa participation au métabolisme lipidique peut influencer le développement de conditions telles que l’athérosclérose et la maladie coronarienne, ce qui en fait une cible pour les interventions thérapeutiques .

Potentiel en tant que biomarqueur

En raison de sa participation à diverses voies métaboliques, le this compound pourrait servir de biomarqueur pour les troubles métaboliques, notamment le diabète et les maladies cardiovasculaires. La surveillance de ses niveaux pourrait fournir des informations sur la progression de la maladie et l’efficacité des interventions alimentaires .

Mécanisme D'action

Target of Action

Linoleoyl-CoA primarily targets a unique class of oxygenases called front-end desaturases . These enzymes introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids . They play a crucial role in the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds involved in regulating various physiological activities in animals and humans .

Mode of Action

Linoleoyl-CoA interacts with its target, the front-end desaturase, through a chemical reaction . The enzyme mainly catalyzes the conversion of linoleoyl-CoA, an electron acceptor AH2, and O2 into gamma-linolenoyl-CoA, the reduction product A, and H2O . This process involves the removal of two hydrogens from a hydrocarbon chain, especially from a fatty acyl chain, catalyzing the formation of a double bond in the substrate .

Biochemical Pathways

The action of Linoleoyl-CoA is part of the biosynthesis of very long chain polyunsaturated fatty acids . This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by front-end desaturases, which introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .

Result of Action

The result of Linoleoyl-CoA’s action is the production of gamma-linolenoyl-CoA, the reduction product A, and H2O . This contributes to the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds .

Action Environment

The action of Linoleoyl-CoA is influenced by various environmental factors. For instance, the activity of front-end desaturases, the primary targets of Linoleoyl-CoA, can be altered by increases in exogenous polyunsaturated fatty acid (PUFA) concentrations . .

Safety and Hazards

When handling linoleoyl-CoA, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Linoleoyl-CoA is involved in several biochemical reactions, primarily in the desaturation and elongation of fatty acids. It interacts with enzymes such as linoleoyl-CoA desaturase, which introduces double bonds into the fatty acid chain, converting linoleoyl-CoA into gamma-linolenoyl-CoA . This interaction is crucial for the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and precursors for bioactive molecules.

Cellular Effects

Linoleoyl-CoA influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the regulation of lipid metabolism by acting as a substrate for the synthesis of complex lipids. Additionally, linoleoyl-CoA can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, linoleoyl-CoA exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to linoleoyl-CoA desaturase, facilitating the introduction of double bonds into the fatty acid chain. This binding interaction is essential for the enzymatic activity and subsequent production of polyunsaturated fatty acids. Linoleoyl-CoA also influences gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linoleoyl-CoA can vary over time. The stability and degradation of linoleoyl-CoA are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that linoleoyl-CoA can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These temporal effects are crucial for understanding the role of linoleoyl-CoA in physiological and pathological conditions .

Dosage Effects in Animal Models

The effects of linoleoyl-CoA can vary with different dosages in animal models. Low doses of linoleoyl-CoA have been shown to enhance lipid metabolism and improve cellular function. High doses can lead to toxic effects, including oxidative stress and inflammation. These dosage-dependent effects are important for determining the therapeutic potential and safety of linoleoyl-CoA in clinical applications .

Metabolic Pathways

Linoleoyl-CoA is involved in several metabolic pathways, including the biosynthesis of polyunsaturated fatty acids and the regulation of lipid metabolism. It interacts with enzymes such as linoleoyl-CoA desaturase and elongase, which catalyze the desaturation and elongation of fatty acids. These interactions are crucial for maintaining the balance of lipid species in cells and tissues .

Transport and Distribution

Within cells, linoleoyl-CoA is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of linoleoyl-CoA to different cellular compartments, where it can participate in various biochemical reactions. The distribution of linoleoyl-CoA is essential for its function in lipid metabolism and cellular signaling .

Subcellular Localization

Linoleoyl-CoA is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that linoleoyl-CoA reaches the appropriate cellular sites for its activity. The subcellular localization of linoleoyl-CoA is crucial for its role in lipid metabolism and cellular function .

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLLIMZHNYFCK-RRNJGNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420558 | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6709-57-5 | |

| Record name | Linoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B1234220.png)

![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)